Cas no 16205-44-0 (Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate)

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic ester compound featuring a fused pyrazolo-pyridine core. Its structure combines the reactivity of an ester group with the versatility of a nitrogen-rich aromatic system, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is particularly useful in the development of bioactive molecules due to its ability to participate in diverse chemical transformations, such as nucleophilic substitutions and cyclization reactions. Its stability under standard conditions and compatibility with common reagents enhance its utility in multistep synthetic routes. Researchers value this compound for its potential in constructing complex heterocyclic frameworks with applications in medicinal chemistry and material science.
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate structure
16205-44-0 structure
Product Name:Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
CAS No:16205-44-0
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD06411542
CID:87660
PubChem ID:2795464
Update Time:2025-06-09

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
    • ETHYL PYRAZOLO[1,5-A]PYRIDINE-3,4-CARBOXYLATE
    • ethyl H-pyrazolo[1,5-a]pyridine-3-carboxylate
    • Pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
    • PS-3727
    • SY060415
    • AKOS005254487
    • SDCCGMLS-0066065.P001
    • Ethylpyrazolo[1,5-a]pyridine-3-carboxylate
    • 16205-44-0
    • Q27452355
    • SCHEMBL600704
    • DTXSID80383686
    • BDBM50490489
    • IDHMFSBXNNIWCT-UHFFFAOYSA-N
    • MFCD06411542
    • PB29374
    • FT-0650917
    • A810331
    • 1QP
    • AM20050857
    • CHEMBL2326880
    • W-205891
    • Pyrazolo[1,5-a]pyridine-3-carboxylic acid, ethyl ester
    • CS-D0884
    • DB-007508
    • STL554288
    • BBL100494
    • MDL: MFCD06411542
    • Inchi: 1S/C10H10N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h3-7H,2H2,1H3
    • InChI Key: IDHMFSBXNNIWCT-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=NN2C=CC=CC2=1)=O

Computed Properties

  • Exact Mass: 190.07400
  • Monoisotopic Mass: 190.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 43.6A^2

Experimental Properties

  • Color/Form: Yellow to Brown Liquid
  • Density: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 134-135 °C/2.3 mmHg
  • Flash Point: 134-135°C/2.3mm
  • Refractive Index: 1.5800
  • Solubility: Slightly soluble (1.8 g/l) (25 º C),
  • PSA: 43.60000
  • LogP: 1.51100
  • Solubility: Not determined

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Security Information

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Xylene ;  reflux
Reference
Identification of fused bicyclic heterocycles as potent and selective 5-HT2A receptor antagonists for the treatment of insomnia
Xiong, Yifeng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(5), 1870-1873

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride
2.1 Solvents: Xylene ;  reflux
Reference
Identification of fused bicyclic heterocycles as potent and selective 5-HT2A receptor antagonists for the treatment of insomnia
Xiong, Yifeng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(5), 1870-1873

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
2.1 Reagents: Trifluoroacetic anhydride
3.1 Solvents: Xylene ;  reflux
Reference
Identification of fused bicyclic heterocycles as potent and selective 5-HT2A receptor antagonists for the treatment of insomnia
Xiong, Yifeng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(5), 1870-1873

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Raw materials

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Preparation Products

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:16205-44-0)Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Order Number:A810331
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):370.0
Email:sales@amadischem.com

Additional information on Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 16205-44-0): A Comprehensive Overview

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, a compound with the chemical formula C10H9N3O2 and the CAS number 16205-44-0, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This heterocyclic compound belongs to the pyrazolopyridine class, which is known for its broad spectrum of applications in medicinal chemistry. The ethyl ester group at the 3-position of the pyrazolo[1,5-a]pyridine core enhances its reactivity and makes it a valuable scaffold for further derivatization and drug development.

The synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions, often starting from readily available precursors such as pyrazole and picolinic acid derivatives. The introduction of the ethyl ester functionality can be achieved through esterification reactions, which are commonly catalyzed by acid or base conditions. The precise control of reaction conditions is crucial to ensure high yield and purity, as side reactions can lead to the formation of undesired byproducts.

In recent years, Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate has been explored for its potential pharmacological properties. Studies have indicated that this compound exhibits promising activity as an inhibitor of various enzymes and receptors involved in inflammatory and metabolic pathways. For instance, research has suggested that derivatives of this scaffold may interfere with the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a significant role in pain and inflammation.

Furthermore, Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate has been investigated for its potential role in anticancer therapy. Preclinical studies have demonstrated that certain analogs of this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. The ability to selectively target these pathways makes Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate a promising candidate for further development into novel anticancer agents.

The compound's structural flexibility also allows for the exploration of different pharmacophores within the same scaffold. By modifying various positions on the pyrazolo[1,5-a]pyridine core, researchers can fine-tune the biological activity and pharmacokinetic properties of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. This approach has led to the discovery of several novel compounds with enhanced efficacy and reduced toxicity compared to existing drugs.

Recent advances in computational chemistry have further accelerated the discovery process for Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. Molecular docking simulations and virtual screening techniques have enabled researchers to predict the binding affinity of different analogs to target proteins with high accuracy. This has not only shortened the time required for hit identification but also provided valuable insights into the structure-activity relationships within this class of compounds.

The ethical considerations surrounding drug development are also an important aspect when evaluating Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate. Ensuring that all synthetic processes adhere to stringent safety standards is paramount to protect both researchers and future patients. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical applications efficiently.

In conclusion, Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 16205-44-0) represents a fascinating area of research with significant potential in pharmaceutical development. Its unique structural features and diverse biological activities make it a valuable scaffold for designing new therapeutic agents. As our understanding of drug design continues to evolve, compounds like Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate will undoubtedly play a crucial role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:16205-44-0)Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
A810331
Purity:99%
Quantity:25g
Price ($):370.0
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